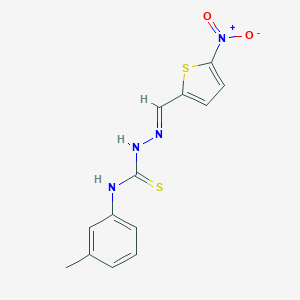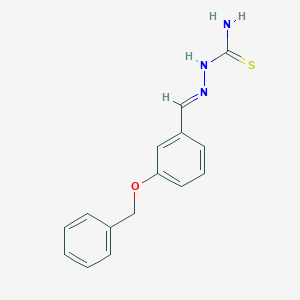
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 3-methylphenyl isothiocyanate with 5-nitrothiophene-2-carbaldehyde in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Reduction: 1-(3-methylphenyl)-3-[(E)-(5-aminothiophen-2-yl)methylideneamino]thiourea.
Substitution: Various substituted thioureas depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and thiourea groups could interact with various molecular targets, affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of both the nitrothiophene and thiourea moieties, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5280-20-6 |
|---|---|
Molekularformel |
C13H12N4O2S2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4O2S2/c1-9-3-2-4-10(7-9)15-13(20)16-14-8-11-5-6-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+ |
InChI-Schlüssel |
LDIYKAIBQSIQBY-RIYZIHGNSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(1-bromo-2-naphthyl)oxy]acetyl}-N-phenylhydrazinecarboxamide](/img/structure/B323927.png)
![2-[(2-methoxyphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B323929.png)
![2-{5-[2-(anilinocarbonyl)hydrazino]-5-oxopentanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323930.png)
![N~1~-(4-METHYLPHENYL)-2-[(Z)-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323931.png)
![1-[1,1'-biphenyl]-4-ylethanone N-(3-methylphenyl)thiosemicarbazone](/img/structure/B323932.png)




![1-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323942.png)
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B323943.png)
![1-[[(Z)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323946.png)
